Diallyl sulfide

Insecticidal Pest Control Bioactivity

Diallyl sulfide (DAS) is a well-characterized, moderate CYP2E1 inhibitor (IC50 17.3 μM, Ki 6.3 μM), serving as a benchmark compound for xenobiotic metabolism and alcohol-toxicity studies. Unlike its disulfide/trisulfide analogs (DADS/DATS), DAS offers predictable, dose-dependent inhibition for nuanced SAR and mechanistic investigations. • Quantifiable CYP2E1 competitive inhibition parameters for reproducible experimental design. • 1.33-fold lower insecticidal potency vs. DADS (LC50 0.518% vs 0.390%), enabling sub-lethal physiological studies. • ≥98% purity; miscible with ethanol, ether, and chloroform for flexible formulation.

Molecular Formula C6H10S
Molecular Weight 114.21 g/mol
CAS No. 592-88-1
Cat. No. B162865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl sulfide
CAS592-88-1
Synonymsallyl sulfide
diallyl sulfide
diallylsulfide
garlic oil
Molecular FormulaC6H10S
Molecular Weight114.21 g/mol
Structural Identifiers
SMILESC=CCSCC=C
InChIInChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
InChIKeyUBJVUCKUDDKUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water. Miscible with alcohol, chloroform, ether, carbon tetrachloride.
insoluble in water;  miscible in ethyl alcohol and diethyl ethe

Diallyl Sulfide Physicochemical and Supply Attributes


Diallyl sulfide (DAS; CAS 592-88-1) is a volatile organosulfur compound belonging to the garlic-derived allyl sulfide family. It is characterized as a colorless to pale yellow oily liquid with a distinct garlic-like odor [1]. Key physical properties relevant to handling and formulation include a boiling point of 138–139 °C at standard atmospheric pressure, a density of approximately 0.887 g/mL at 25 °C, and a vapor pressure of 7 mm Hg at 20 °C [2]. DAS is practically insoluble in water but miscible with common organic solvents such as ethanol, ether, and chloroform . These baseline parameters are critical for applications ranging from organic synthesis to the formulation of research-grade biochemical probes and industrial additives.

Diallyl Sulfide Analog Functional Differences


Procurement decisions for garlic-derived organosulfur compounds cannot be based on chemical similarity alone. Despite sharing the allyl group, members of this family—specifically diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS)—exhibit profound differences in biological potency, mechanism of action, and even industrial stability due to variations in their sulfur chain length [1]. For instance, a structure-activity relationship study directly comparing these three compounds in human HepG2 cells concluded that the third sulfur atom in DATS 'contributed substantially to their bioactivities' [2]. Similarly, DAS acts as a competitive inhibitor of CYP2E1, while its metabolite diallyl sulfone functions as a mechanism-based (suicide) inhibitor, highlighting that even metabolic conversions can drastically alter function [3]. Therefore, substituting DAS with DADS or DATS in a protocol or formulation will yield quantitatively different outcomes, necessitating compound-specific validation and procurement.

Diallyl Sulfide Comparative Evidence


Insecticidal Potency vs. Diallyl Disulfide

In a direct head-to-head comparison of garlic-derived compounds against the tomato leafminer Tuta absoluta, diallyl sulfide (DAS) was found to be less acutely toxic than diallyl disulfide (DADS). The LC50 value for DAS was 0.518%, while DADS exhibited a lower LC50 of 0.390%, indicating higher potency [1]. This quantitative difference is critical for applications where a lower toxicity profile is desired or where DADS's higher potency may be required for efficacy.

Insecticidal Pest Control Bioactivity

Antimicrobial Efficacy: Allyl vs. Propyl Sulfides

A study comparing the antimicrobial activity of diallyl sulfides and dipropyl sulfides found that the presence of the allyl group is fundamental for activity. Diallyl disulfide (DADS) showed inhibition zones of 15.9 mm against S. aureus, 21.9 mm against P. aeruginosa, and 11.4 mm against E. coli, whereas the propyl analog dipropyl disulfide (DPDS) and the essential oil of leek (which contains DPDS) showed no antimicrobial activity [1]. This demonstrates that while DAS is expected to be active due to its allyl group, the specific sulfide (mono-, di-, tri-) and the nature of the alkyl group (allyl vs. propyl) are critical determinants of potency.

Antimicrobial Food Safety Mechanism of Action

CYP2E1 Inhibition vs. Diallyl Ether

A comprehensive review of CYP2E1 inhibitors provides direct comparative kinetic data for several allyl compounds. Diallyl sulfide (DAS) was found to have a Ki of 6.3 μM and an IC50 of 17.3 μM against CYP2E1. In the same assay system, diallyl ether and allyl methyl sulfide demonstrated higher efficacy, with Ki values of 3.1 μM and 4.4 μM, and IC50 values of 6.3 μM and 11.4 μM, respectively [1]. This indicates that DAS is a less potent CYP2E1 inhibitor than these structurally related ethers and sulfides.

Drug Metabolism Toxicology Enzyme Inhibition

Diallyl Sulfide Application Scenarios


Entomological SAR Reference Compound

Diallyl sulfide is an ideal candidate for insecticidal studies where a lower potency garlic-derived compound is required, such as in structure-activity relationship (SAR) experiments or when investigating sub-lethal physiological effects. The established LC50 of 0.518% against T. absoluta larvae provides a quantifiable benchmark [1]. Its 1.33-fold lower toxicity compared to diallyl disulfide (LC50 0.390%) allows researchers to examine dose-dependent effects at higher concentrations without immediate lethality, enabling detailed study of digestive enzyme inhibition and energy allocation [1].

CYP2E1 Metabolism Probe

Despite not being the most potent inhibitor, diallyl sulfide is a well-characterized and widely used tool for studying CYP2E1. Its established Ki of 6.3 μM and IC50 of 17.3 μM provide clear quantitative parameters for experimental design [2]. This makes DAS suitable for foundational studies on the enzyme's role in xenobiotic metabolism and alcohol-related toxicity, where a moderate and well-documented inhibitory effect is more valuable than a maximally potent one. It serves as a benchmark against which novel inhibitors can be compared [2].

Organic Synthesis and Formulation: Allyl Source

In industrial applications, diallyl sulfide's utility stems from its chemical reactivity as an allyl source and its physicochemical profile. Its miscibility with ether, ethanol, and chloroform, combined with its density of 0.887 g/mL and boiling point of 138 °C, makes it a convenient reagent for organic syntheses requiring an allyl thioether . As a flavor and fragrance ingredient, its safety profile has been reviewed, providing a regulatory framework for its use in consumer products [3]. Unlike its disulfide and trisulfide analogs, the monosulfide DAS may offer greater stability in certain oxidative or thermal polymerization processes.

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